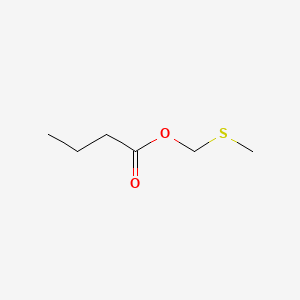
Ethyl 4-cyanobenzoylformate
Descripción general
Descripción
Ethyl 4-cyanobenzoylformate (ECBF) is a chemical compound comprised of a cyano group bonded to a benzoyl group, and an ethyl group bonded to the benzoyl group. This compound has been studied extensively in recent years, as it has been found to have a wide range of applications in the scientific and medical fields. ECBF has been studied for its potential to be used as a synthetic intermediate in organic synthesis, as a potential therapeutic agent, and as a biochemical and physiological effector.
Aplicaciones Científicas De Investigación
1. Synthesis of Functional Polymers
Ethyl 4-cyanobenzoylformate derivatives, like Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, have been synthesized and used in the production of functional polymers. These derivatives are utilized in creating new monomers that can be homopolymerized or copolymerized with other substances, such as styrene and methyl methacrylate, for various applications in polymer chemistry (Sumida & Vogl, 1981).
2. Environmental Studies of UV Filters
Ethyl 4-cyanobenzoylformate derivatives, particularly Ethyl-4-aminobenzoate (Et-PABA), have been studied for their environmental behavior. Research focused on the occurrence of Et-PABA in environmental waters and evaluated its transformation products and environmental fate. This is crucial for understanding the ecological impact of UV filters used in skin-care products (Li et al., 2017).
3. Drug Metabolism Studies
Ethyl 4-cyanobenzoylformate derivatives, such as parabens (ethyl 4-hydroxybenzoate), have been a subject of interest in the study of drug metabolism, specifically in understanding their biotransformation in the human liver. This research is essential for pharmaceutical development and safety assessment (Abbas et al., 2010).
4. Synthesis of Diverse Heterocycles
Ethyl 4-cyanobenzoylformate derivatives are used as intermediates in the synthesis of a wide range of heterocycles. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a versatile intermediate for synthesizing trifluoromethyl heterocycles, which have diverse applications in organic chemistry (Honey et al., 2012).
5. Antimicrobial and Antioxidant Studies
Derivatives of ethyl 4-cyanobenzoylformate, like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have been synthesized and studied for their antimicrobial and antioxidant properties. Such studies are significant for the development of new pharmaceuticals and health-related products (Raghavendra et al., 2016).
6. Electrochemical Sensing Applications
Research into the electrochemical behavior of parabens, including ethyl 4-hydroxybenzoate, at boron-doped diamond electrodes has been conducted. This work is relevant for developing new methods for detecting and analyzing such compounds in various media, including water systems (Radovan et al., 2008).
Propiedades
IUPAC Name |
ethyl 2-(4-cyanophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-5-3-8(7-12)4-6-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBZXMQPYAYPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398942 | |
| Record name | Ethyl 4-cyanobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyanobenzoylformate | |
CAS RN |
302912-31-8 | |
| Record name | Ethyl 4-cyanobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)









